molecular formula C24H20I2N8O3 B11106892 2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-diiodophenol

2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-diiodophenol

Cat. No.: B11106892
M. Wt: 722.3 g/mol
InChI Key: QTERUPQFIDWWNY-KKMKTNMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including hydroxyl, aldehyde, and triazine moieties, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves a multi-step process. The initial step often includes the iodination of hydroxybenzaldehyde to form 2-HYDROXY-3,5-DIIODOBENZALDEHYDE. This is followed by the condensation reaction with appropriate aniline derivatives and triazine compounds under controlled conditions to yield the final hydrazone product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction of the nitro group produces amines .

Scientific Research Applications

2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .

Properties

Molecular Formula

C24H20I2N8O3

Molecular Weight

722.3 g/mol

IUPAC Name

2-[(E)-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-diiodophenol

InChI

InChI=1S/C24H20I2N8O3/c1-13-3-4-18(9-14(13)2)29-23-30-22(28-17-5-7-19(8-6-17)34(36)37)31-24(32-23)33-27-12-15-10-16(25)11-20(26)21(15)35/h3-12,35H,1-2H3,(H3,28,29,30,31,32,33)/b27-12+

InChI Key

QTERUPQFIDWWNY-KKMKTNMSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C(=CC(=C4)I)I)O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C(=CC(=C4)I)I)O)C

Origin of Product

United States

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